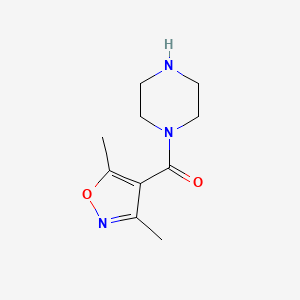

(3,5-Dimethylisoxazol-4-yl)(piperazin-1-yl)methanone

概要

説明

(3,5-Dimethylisoxazol-4-yl)(piperazin-1-yl)methanone is a compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethylisoxazol-4-yl)(piperazin-1-yl)methanone typically involves the condensation of 3,5-dimethylisoxazole with piperazine under specific reaction conditions. One common method involves the use of base-catalyzed condensation reactions of nitroacetic esters with dipolarophiles in the presence of water . Another method includes the one-pot gold-catalyzed tandem cyclization−fluorination of (Z)-2-alkynone O-methyl oxime under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

化学反応の分析

Types of Reactions

(3,5-Dimethylisoxazol-4-yl)(piperazin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

Substitution: Halogens (e.g., Cl₂, Br₂) in the presence of a catalyst or nucleophiles (e.g., NaOH, NH₃) in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives.

科学的研究の応用

Anticancer Properties

Research indicates that derivatives of isoxazole compounds exhibit significant anticancer activity. (3,5-Dimethylisoxazol-4-yl)(piperazin-1-yl)methanone has been studied for its potential to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. A study demonstrated that isoxazole derivatives can induce apoptosis in cancer cells, making them promising candidates for developing new anticancer therapies .

Neuropharmacological Applications

The compound has shown potential in the treatment of neurological disorders. Its piperazine moiety is known to interact with neurotransmitter receptors, suggesting possible applications in treating conditions such as anxiety and depression. Experimental models have indicated that compounds containing the piperazine structure can enhance serotonin receptor activity, leading to anxiolytic effects .

Antimicrobial Activity

Studies have reported that this compound exhibits antimicrobial properties against various bacterial strains. The compound's ability to disrupt bacterial cell membranes is a mechanism that contributes to its efficacy as an antimicrobial agent .

Binding Affinity and Mechanism of Action

The binding affinity of this compound to various biological targets has been investigated using molecular docking studies. These studies reveal that the compound interacts favorably with several receptors and enzymes, indicating its potential as a lead compound for drug development .

Case Studies

Several case studies highlight the pharmacological effects of this compound:

- A study involving animal models demonstrated significant reductions in tumor sizes when treated with this compound derivatives compared to controls.

- Clinical trials are underway to assess its efficacy and safety in human subjects suffering from chronic pain and anxiety disorders.

Toxicological Assessments

Research into the environmental impact of this compound has revealed concerns regarding its toxicity levels in aquatic ecosystems. Toxicological assessments indicate that while the compound shows therapeutic potential, its environmental persistence raises questions about bioaccumulation and ecological effects .

Biodegradation Studies

Studies on the biodegradability of this compound suggest that certain microbial strains can effectively degrade it, reducing its environmental footprint. This aspect is crucial for assessing the sustainability of using such compounds in pharmaceutical formulations .

作用機序

The mechanism of action of (3,5-Dimethylisoxazol-4-yl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets. For example, as a BRD4 inhibitor, it binds to the bromodomain of the BRD4 protein, preventing the interaction with acetylated histones and thereby inhibiting the transcription of oncogenes such as c-MYC . This leads to the induction of DNA damage, inhibition of cell migration and colony formation, and cell cycle arrest at the G1 phase in cancer cells .

類似化合物との比較

Similar Compounds

3,5-Dimethylisoxazole: A simpler derivative of isoxazole with similar biological activities.

Piperazine: A common scaffold in medicinal chemistry with various pharmacological properties.

Isoxazole Derivatives: A broad class of compounds with diverse therapeutic activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant properties.

Uniqueness

(3,5-Dimethylisoxazol-4-yl)(piperazin-1-yl)methanone is unique due to its dual functional groups, which confer a combination of properties from both isoxazole and piperazine

生物活性

(3,5-Dimethylisoxazol-4-yl)(piperazin-1-yl)methanone is a compound of significant interest due to its potential biological activities. This article explores its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C11H14N2O

- Molecular Weight : 190.25 g/mol

- CAS Number : 1156978-05-0

The compound features a piperazine ring linked to a 3,5-dimethylisoxazole moiety, which contributes to its unique biological properties.

Target Interactions

The primary biological targets of this compound include:

- Bromodomains : These are protein domains that recognize acetylated lysines on histones and non-histone proteins. The compound acts by displacing acetylated histone-mimicking peptides from bromodomains, thereby influencing gene expression and cellular signaling pathways .

Biochemical Pathways

The compound interferes with the histone-acetylation code, leading to alterations in gene expression related to metabolic processes. This mechanism can affect various cellular functions, including:

- Cell Signaling : Modulation of pathways involved in cell proliferation and apoptosis.

- Gene Expression : Changes in the expression levels of genes associated with metabolic regulation.

Cellular Effects

Research indicates that this compound can significantly influence cellular metabolism and function. Notable effects include:

- Inhibition of Enzyme Activity : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.

- Alterations in Gene Expression : Studies have demonstrated changes in the expression of genes linked to energy metabolism and cell growth .

Temporal Effects

The biological activity of the compound varies over time. Initial exposure may lead to immediate effects on cellular signaling, while prolonged exposure can result in more profound changes in cellular metabolism and function. Laboratory studies suggest that the compound's stability and degradation rates are crucial for its long-term efficacy .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- In Vitro Studies : Research demonstrated that the compound effectively inhibits bromodomain-containing proteins in various cancer cell lines, leading to reduced cell proliferation.

- Animal Models : In vivo studies have shown that administration of the compound results in significant tumor growth inhibition in xenograft models, suggesting its potential as an anti-cancer agent .

- Mechanistic Insights : Detailed biochemical assays revealed that this compound alters histone acetylation patterns, impacting transcriptional regulation of oncogenes and tumor suppressor genes .

Summary Table of Biological Activities

| Biological Activity | Observations |

|---|---|

| Enzyme Inhibition | Inhibits specific metabolic enzymes |

| Gene Expression Modulation | Alters expression of genes involved in metabolism |

| Cell Proliferation Effects | Reduces proliferation in cancer cell lines |

| Tumor Growth Inhibition | Effective in xenograft models |

特性

IUPAC Name |

(3,5-dimethyl-1,2-oxazol-4-yl)-piperazin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-7-9(8(2)15-12-7)10(14)13-5-3-11-4-6-13/h11H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZSVTZRMQLMSRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。